![molecular formula C13H16N2O B14491906 2-Methoxy-1'-methylspiro[indole-3,3'-pyrrolidine] CAS No. 64157-99-9](/img/structure/B14491906.png)
2-Methoxy-1'-methylspiro[indole-3,3'-pyrrolidine]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methoxy-1’-methylspiro[indole-3,3’-pyrrolidine] is a complex organic compound that features a spirocyclic structure, combining an indole moiety with a pyrrolidine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-1’-methylspiro[indole-3,3’-pyrrolidine] typically involves a multi-step process. One common method is the [3+2] cycloaddition reaction, which is a one-pot, two-step, four-component reaction. This method allows for the efficient synthesis of spiropyrrolidine compounds . The reaction conditions often involve the use of a Lewis acid catalyst, such as boron trifluoride etherate, to facilitate the cycloaddition process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
2-Methoxy-1’-methylspiro[indole-3,3’-pyrrolidine] can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions can vary but often involve controlled temperatures and specific solvents to ensure the desired reaction pathway.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield hydroxylated or carbonylated derivatives, while reduction reactions may produce fully saturated compounds.
Applications De Recherche Scientifique
2-Methoxy-1’-methylspiro[indole-3,3’-pyrrolidine] has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a probe to study biological processes and interactions.
Medicine: It has potential therapeutic applications due to its unique structural properties.
Industry: It is used in the development of new materials and chemical processes
Mécanisme D'action
The mechanism of action of 2-Methoxy-1’-methylspiro[indole-3,3’-pyrrolidine] involves its interaction with specific molecular targets and pathways. The indole moiety can interact with various biological receptors, while the pyrrolidine ring can enhance the compound’s binding affinity and specificity. These interactions can modulate biological processes and lead to therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Spiroindole: Another spirocyclic compound with an indole moiety.
Spirooxindole: A spirocyclic compound with an oxindole moiety.
Pyrrolidine-2,5-dione: A pyrrolidine derivative with a dione functional group.
Uniqueness
2-Methoxy-1’-methylspiro[indole-3,3’-pyrrolidine] is unique due to its specific combination of an indole and a pyrrolidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Propriétés
Numéro CAS |
64157-99-9 |
|---|---|
Formule moléculaire |
C13H16N2O |
Poids moléculaire |
216.28 g/mol |
Nom IUPAC |
2-methoxy-1'-methylspiro[indole-3,3'-pyrrolidine] |
InChI |
InChI=1S/C13H16N2O/c1-15-8-7-13(9-15)10-5-3-4-6-11(10)14-12(13)16-2/h3-6H,7-9H2,1-2H3 |
Clé InChI |
ZUUAQWLDDHDCGQ-UHFFFAOYSA-N |
SMILES canonique |
CN1CCC2(C1)C3=CC=CC=C3N=C2OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



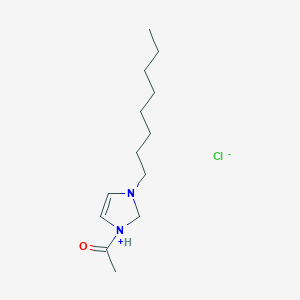
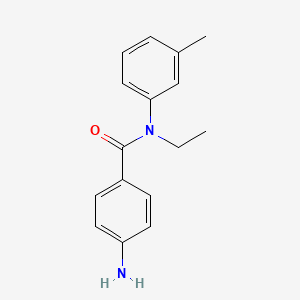
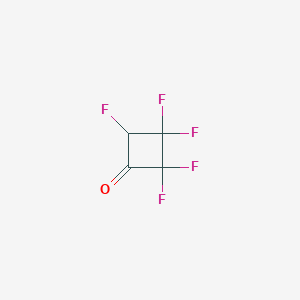
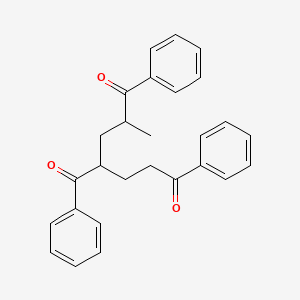
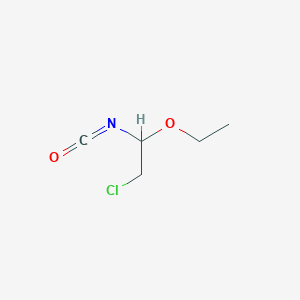
![2-[(2,2-Dichlorocyclopropyl)methyl]-1,3,5-trimethylbenzene](/img/structure/B14491860.png)
![6-Methyl-2-(prop-1-en-2-yl)spiro[4.5]deca-6,9-dien-8-one](/img/structure/B14491865.png)
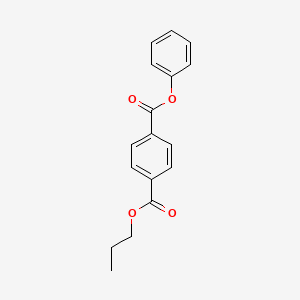
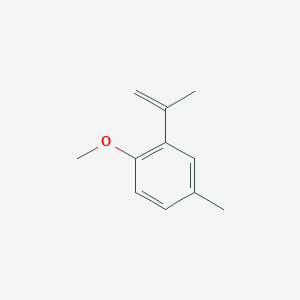
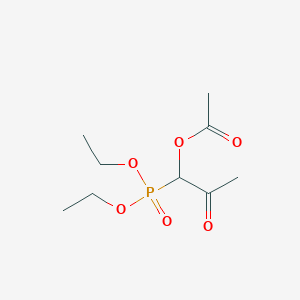

![N-[(E)-(cyanohydrazinylidene)methyl]-4-methoxybenzamide](/img/structure/B14491918.png)
![Bis[3-(dodecylsulfanyl)-2-hydroxypropyl] ethyl phosphite](/img/structure/B14491922.png)
